molecular formula C7H5BrN4 B1653413 5-Bromo-1-phenyl-1h-tetrazole CAS No. 18233-34-6

5-Bromo-1-phenyl-1h-tetrazole

Cat. No.: B1653413
CAS No.: 18233-34-6
M. Wt: 225.05 g/mol
InChI Key: OKBYPPLWGIVLOC-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a bromine atom at the 5-position and a phenyl group at the 1-position makes this compound a compound of interest in various fields of research and industry.

Mechanism of Action

Target of Action

Tetrazoles, a class of compounds to which 5-bromo-1-phenyl-1h-tetrazole belongs, are known to interact with various biological targets . For instance, some tetrazoles have been found to inhibit the fungal enzyme cytochrome P450 .

Mode of Action

It’s known that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . This suggests that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound might have similar properties.

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that this compound might have similar effects.

Action Environment

It’s known that corrosion is an electrochemical process occurring when the metal is in contact with a corrosive medium, such as atmospheric humidity, marine aerosol, underwater marine environment, rain, etc . This suggests that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-phenyl-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with bromine and sodium azide. The reaction typically takes place in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring .

Another method involves the use of primary alcohols or aldehydes, which are first converted to nitrile intermediates. These intermediates then undergo a [3+2] cycloaddition reaction with sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Similar to 5-Bromo-1-phenyl-1H-tetrazole but lacks the bromine atom.

    1H-Benzotriazole: Another heterocyclic compound used as a corrosion inhibitor.

Uniqueness

This compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. Its ability to form stable complexes with metal ions and its bioisosteric properties make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-bromo-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBYPPLWGIVLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303445
Record name 5-bromo-1-phenyl-1h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18233-34-6
Record name NSC158366
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Record name 5-bromo-1-phenyl-1h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-phenyl-1H-1,2,3,4-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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